![molecular formula C13H21NO3 B3075996 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1038273-66-3](/img/structure/B3075996.png)
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Descripción general
Descripción
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H21NO3 . It is also known as DMMDA-2.
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol consists of a phenol group with two methoxy groups at the 2 and 6 positions and a [(2-methylpropyl)amino]methyl group at the 4 position .Aplicaciones Científicas De Investigación
Chemosensors Development
Phenolic compounds, including derivatives of dimethoxyphenol, are crucial in developing fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This application is significant in environmental monitoring, biochemical assays, and medical diagnostics (Roy, 2021).
Environmental Studies on Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) investigates their environmental presence, human exposure, and potential toxicity. These studies are essential for understanding the environmental impact and health risks associated with SPAs found in various matrices, including indoor dust and food products (Liu & Mabury, 2020).
Pharmacological Effects of Phenolic Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide range of biological and therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies on CGA highlight its potential in treating metabolic disorders and its hepatoprotective properties, offering insights into the development of natural health supplements and pharmaceuticals (Naveed et al., 2018).
Toxicology and Mitigation of Food Contaminants
Investigations into compounds like methylglyoxal, which forms in thermally processed foods, focus on understanding its formation, toxic effects, and mitigation strategies. These studies are crucial for improving food safety and reducing health risks associated with dietary advanced glycation end products (Zheng et al., 2020).
Molecular Mechanisms and Therapeutic Potential of Natural Phenols
Research on thymol and similar phenolic compounds explores their pharmacological properties, including anti-inflammatory and antimicrobial activities. These studies provide a foundation for pharmaceutical development, offering natural alternatives for treating various diseases (Meeran et al., 2017).
Propiedades
IUPAC Name |
2,6-dimethoxy-4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)7-14-8-10-5-11(16-3)13(15)12(6-10)17-4/h5-6,9,14-15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCURAMUOVNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
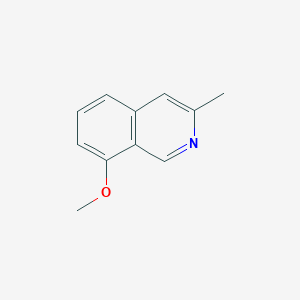


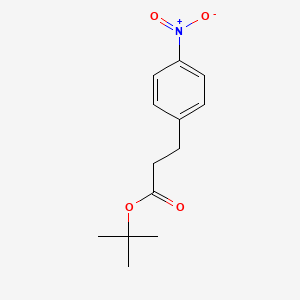
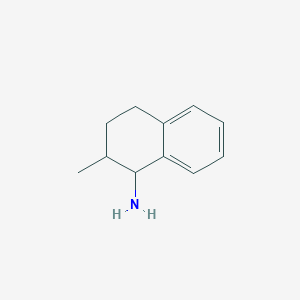
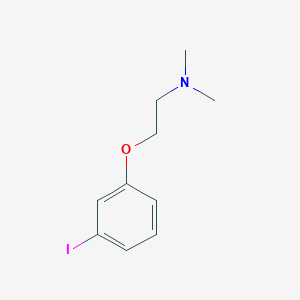
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
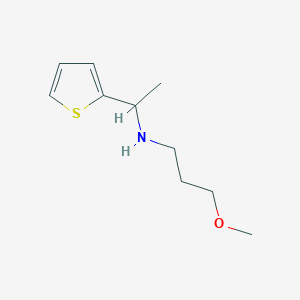
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)
